ClpB-IN-1

ClpB chaperone ATPase activity functional selectivity

ClpB-IN-1 (1453172-23-0) is a functionally neutral ClpB ligand (no ATPase/chaperone inhibition). Essential for validating binding vs. function in ClpB assays; use as positive control for DSF (ΔTₘ up to 14.8°C) or negative control for antimicrobial susceptibility testing. ≥98% purity.

Molecular Formula C14H10N2O2S2
Molecular Weight 302.4 g/mol
Cat. No. B6015502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClpB-IN-1
Molecular FormulaC14H10N2O2S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
InChIInChI=1S/C14H10N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h2-6,18H,1,7H2
InChIKeyGXJJIBDJRDXPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ClpB-IN-1: A Selective Negative Control Probe for ClpB Chaperone Functional Studies and Antimicrobial Research


ClpB-IN-1 (also designated as compound 7 in the primary literature) is a small-molecule ligand of the bacterial caseinolytic peptidase B (ClpB) chaperone, identified through high-throughput differential scanning fluorimetry (DSF) screening [1]. With a molecular weight of 302.37 g/mol and the chemical formula C₁₄H₁₀N₂O₂S₂, this compound stabilizes ClpB in vitro but, critically, does not inhibit its ATPase or chaperone functions [1]. Its utility in scientific research lies in this functional selectivity, allowing it to serve as a binding control in assays where other compounds show inhibitory effects.

Why ClpB-IN-1 Cannot Be Substituted by Other ClpB-Binding Ligands in Mechanistic Studies


Compounds that bind ClpB are not functionally interchangeable. The primary literature reveals a spectrum of functional outcomes from ClpB binding, ranging from ATPase inhibition to chaperone suppression to complete functional neutrality [1]. For example, compound 3 (IC₅₀ = 7 μM for ClpB ATPase) and compound 6 (IC₅₀ = 20 μM) both inhibit ClpB's essential disaggregase activity and suppress bacterial growth under stress, whereas ClpB-IN-1 (compound 7) shows no functional inhibition (IC₅₀ > 100 μM) and no antimicrobial activity [1]. DBeQ, a p97 repurposed inhibitor, inhibits casein-activated ATPase with an IC₅₀ of ∼5 μM [2]. Substituting any of these for ClpB-IN-1 would introduce confounding functional inhibition, invalidating experiments designed to dissect binding from function or to use it as a negative control.

Quantitative Evidence Guide for ClpB-IN-1: Functional Selectivity and Differential Activity Profile


Functional Neutrality of ClpB-IN-1 Compared to Inhibitory Compounds 3 and 6

ClpB-IN-1 (compound 7) is a functionally neutral ligand that does not inhibit the basal or casein-stimulated ATPase activity of ClpB, unlike compounds 3 and 6 which are potent inhibitors [1]. In direct comparative assays, ClpB-IN-1 showed no effect on ClpB ATPase activity, while compound 3 exhibited an IC₅₀ of 7 μM (or 6 μM with Tween 80) and compound 6 exhibited an IC₅₀ of 20 μM (or 15 μM with Tween 80) [1].

ClpB chaperone ATPase activity functional selectivity

Lack of Antimicrobial Activity for ClpB-IN-1 Versus Growth-Inhibiting ClpB Ligands

Unlike compounds 3 and 6, which inhibit E. coli growth under thermal and oxidative stress with MIC values of 60–100 μM and 60 μM, respectively, ClpB-IN-1 (compound 7) does not exhibit any antibacterial activity under the same conditions [1]. This was demonstrated in assays using E. coli strains MC4100 and BL21(DE3) at elevated temperatures (42°C and 47°C) in the presence of paraquat [1].

antibacterial E. coli growth inhibition

Differential Binding Stabilization of ClpB by ClpB-IN-1 Compared to Non-Binders

ClpB-IN-1 (compound 7) was identified via differential scanning fluorimetry (DSF) as a compound that binds and thermally stabilizes ClpB. It produced a positive shift in the melting temperature (ΔTₘ) of apo-ClpB of 14.8°C and 9.0°C for the two thermal transitions, respectively, confirming direct binding [1]. In contrast, non-binding control compounds showed no ΔTₘ shift [1].

differential scanning fluorimetry ClpB stabilization binding affinity

Recommended Research Applications for ClpB-IN-1 Based on Functional Selectivity Data


Negative Control in ClpB ATPase Inhibition Assays

When screening novel ClpB inhibitors, include ClpB-IN-1 as a functionally neutral binding control. Its lack of ATPase inhibition (IC₅₀ > 100 μM) [1] allows researchers to distinguish true functional inhibitors (e.g., compound 3 with IC₅₀ = 7 μM) from mere binders, thereby reducing false-positive rates in high-throughput screens.

Control for ClpB-Dependent Antibacterial Studies

In antimicrobial susceptibility testing targeting ClpB, ClpB-IN-1 should be used as a negative control to confirm that observed growth inhibition is specifically due to ClpB functional disruption, as it shows no antibacterial activity in E. coli models [1], unlike active inhibitors (MIC 60–100 μM for compounds 3 and 6).

Validation of ClpB-Target Engagement Assays

Given its robust thermal stabilization of ClpB (ΔTₘ = 14.8°C and 9.0°C) [1], ClpB-IN-1 serves as a reliable positive control for DSF or other biophysical binding assays, enabling the validation of assay conditions and the benchmarking of new ClpB ligand screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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